2-Amino-4,6-dinitrotoluene
Overview
Description
2-Amino-4,6-dinitrotoluene is a metabolite of 2,4,6-trinitrotoluene, which is widely used as an explosive in military shells, bombs, and grenades..
This compound is an amino-nitrotoluene that is 4,6-dinitrotoluene substituted at position 2 by an amino group. It has a role as an explosive and a fungal xenobiotic metabolite.
Mechanism of Action
Target of Action
2-Amino-4,6-dinitrotoluene (2A-DNT) is a metabolite of the explosive 2,4,6-trinitrotoluene (TNT), which is present in the soil at numerous U.S. Army installations as the result of TNT manufacture or training activities . It is known to interact with various biological targets, including enzymes involved in xenobiotic metabolism .
Biochemical Pathways
2A-DNT affects several biochemical pathways. One of the key pathways influenced by 2A-DNT is the peroxisome proliferator-activated receptor (PPAR) nuclear signaling pathway . This pathway is involved in the regulation of lipid metabolism and gluconeogenesis, suggesting that 2A-DNT may impair bioenergetic potential .
Pharmacokinetics
It is known that 2a-dnt can be orally absorbed and metabolized in the body, as evidenced by studies in birds .
Result of Action
The molecular and cellular effects of 2A-DNT’s action include inhibition of programmed cell death, arrest of the cell cycle, and induction of xenobiotic metabolism . These effects can lead to various toxicological outcomes, including liver necrosis and death .
Action Environment
The action of 2A-DNT can be influenced by environmental factors. For instance, the presence of 2A-DNT in the soil can result from spills, disposal of solid waste, open incineration, detonation of explosives, or leaching from poorly engineered impoundments . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Studies have shown that 2-Amino-4,6-dinitrotoluene can have significant effects on cells. For instance, it has been found to cause an accumulation of p53 protein in treated cells, providing evidence of potential carcinogenic effects .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, a study on the northern bobwhite (Colinus virginianus) found that survival occurred at 50 mg/kg/day, and the lowest observed adverse effects level (LOAEL) was determined to be 14 mg/kg/day based on mortality .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-3,5-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJAAUSLQCGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044068 | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD] Yellow powder; [AccuStandard MSDS] | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10108 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00004 [mmHg] | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10108 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35572-78-2 | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35572-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035572782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35572-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4,6-DINITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189OOM840S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2A46DNT formed in the environment?
A1: 2A46DNT is primarily formed through the microbial reduction of TNT. This process often occurs under anaerobic conditions where microorganisms utilize TNT as an electron acceptor, leading to the sequential reduction of its nitro groups to amino groups. [, , , , , ]
Q2: Is 2A46DNT the only metabolite formed during TNT degradation?
A2: No, TNT degradation can lead to a complex mixture of metabolites. Other common products include 4-amino-2,6-dinitrotoluene (4A26DNT), 2,4-diamino-6-nitrotoluene (2,4-DANT), and 2,6-diamino-4-nitrotoluene (2,6-DANT), as well as various azoxy compounds. [, , , , , , , ]
Q3: Can plants contribute to TNT degradation and 2A46DNT formation?
A3: Yes, plants have been shown to take up and transform TNT. Studies have demonstrated the formation of 2A46DNT and 4A26DNT in plant tissues and the surrounding media, indicating that plants can contribute to TNT degradation. [, , , ]
Q4: What are the initial intermediates in the phytotransformation of TNT?
A4: The initial intermediates in TNT phytotransformation are the hydroxylamino derivatives: 2-hydroxylamino-4,6-dinitrotoluene (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (4HA26DNT). These intermediates can then be further transformed into 2A46DNT, 4A26DNT, and various azoxytoluenes. [, ]
Q5: What factors influence the rate of TNT degradation and metabolite formation?
A5: Several factors can influence the rate of TNT degradation, including:
- Redox conditions: Anaerobic conditions generally favor TNT reduction. [, , , , , ]
- Microbial community composition: Different microbial species possess varying TNT degradation capabilities. [, , , ]
- Presence of electron donors: The availability of suitable electron donors can enhance microbial activity and TNT degradation. [, ]
- Environmental factors: Factors such as pH and temperature can affect microbial activity and TNT degradation rates. [, ]
Q6: Are the TNT metabolites more or less toxic than TNT itself?
A6: The toxicity of TNT metabolites varies. While some studies suggest that certain metabolites like 2A46DNT and 4A26DNT might be less toxic than TNT, others indicate potential for adverse effects. [, , , ]
Q7: How persistent are TNT and its metabolites in the environment?
A7: TNT and its metabolites can persist in the environment for extended periods. The persistence is influenced by factors like soil type, organic matter content, and microbial activity. [, ]
Q8: What analytical methods are used to detect and quantify 2A46DNT in environmental samples?
A8: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for identifying and quantifying 2A46DNT in complex matrices. [, , ]
- High-Performance Liquid Chromatography (HPLC): Provides efficient separation and quantification of 2A46DNT and other TNT metabolites. [, , ]
- Automated Multiple Development High-Performance Thin-Layer Chromatography (HPTLC-AMD): Enables rapid screening and analysis of explosives and their degradation products. []
Q9: What are the potential human health effects associated with 2A46DNT exposure?
A9: While research on the specific toxicity of 2A46DNT is limited, studies suggest potential for:
- Hematotoxicity: Like TNT, 2A46DNT may contribute to blood disorders. []
- Hepatotoxicity: Evidence suggests that 2A46DNT could induce liver damage. [, ]
- Cataracts: Exposure to 2A46DNT has been linked to an increased risk of cataract formation. [, ]
Q10: Are there any biomarkers for assessing 2A46DNT exposure?
A10: Yes, 2A46DNT can be directly measured in urine as a biomarker of exposure. [] Additionally, hemoglobin adducts of 2A46DNT have been identified as potential biomarkers of exposure and effect. [, ]
Q11: What are some approaches for remediating 2A46DNT-contaminated sites?
A11: Remediation strategies include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.